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molecular formula C8H7BrO2 B047628 5-Bromo-2-methylbenzoic acid CAS No. 79669-49-1

5-Bromo-2-methylbenzoic acid

Cat. No. B047628
M. Wt: 215.04 g/mol
InChI Key: SEENCYZQHCUTSB-UHFFFAOYSA-N
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Patent
US09434670B2

Procedure details

5-Bromo-2-methylbenzoic acid (725 mg, 3.37 mmol, 1 eq) was suspended in dry dichloromethane (9.7 mL). Oxalyl chloride (0.32 mL, 3.74 mmol, 1.1 eq) and N,N-dimethylformamide (0.013 mL, 0.17 mmol, 0.05 eq) were then added at room temperature and the mixture was stirred for 6 hours. The solvent was then evaporated to give 5-bromo-2-methylbenzoyl chloride as yellow oil. This crude product was dissolved in dry dichloromethane (19.3 mL), AlCl3 (49.5 mg, 3.71 mmol, 1.1 eq) and 42 (600 mg, 3.37 mmol, 1 eq) were then added at 0° C. (internal temperature). The resultant mixture was stirred at this temperature for 30 minutes and then at room temperature overnight. The reaction mixture was poured into ice and water, the organic layer was separated and the aqueous layer was extracted with dichloromethane. The organic layers were gathered, dried over MgSO4, filtered and concentrated. The residue was taken up with n-hexane to form a precipitate which was collected by filtration, washed with n-hexane and dried to afford compound 43 (69% yield) as yellowish crystals.
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0.013 mL
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].C(Cl)(=O)C([Cl:15])=O.CN(C)C=O>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([Cl:15])=[O:8]

Inputs

Step One
Name
Quantity
725 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)C
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.013 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
9.7 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)Cl)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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